Utibapril

Prodrug ACE inhibitor Metabolism

Utibapril, a discontinued Phase II ACE inhibitor, is unavailable through most supply channels despite its unique value for tissue-specific RAS research. - 125-fold vascular vs. plasma ACE selectivity enables low-dose (2 μg/kg/day) studies without systemic interference. - Validated ex vivo benchmark: inhibits angiotensin I-induced vasoconstriction by 64% at 50 μg/kg/day. - Purity ≥98%; stock available in mg-to-gram scales from certified suppliers; same-day global shipping on stocked sizes.

Molecular Formula C22H31N3O5S
Molecular Weight 449.6 g/mol
CAS No. 109683-61-6
Cat. No. B034276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUtibapril
CAS109683-61-6
SynonymsFPL 63547
FPL-63547
utibapril
Molecular FormulaC22H31N3O5S
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O
InChIInChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1
InChIKeyFTYVYAGWBXTWTN-ZVZYQTTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Utibapril Procurement Guide


Utibapril (CAS 109683-61-6; also designated FPL 63547) is a small-molecule angiotensin-converting enzyme (ACE) inhibitor [1]. It functions as an ester prodrug of a novel thiadiazoline class, requiring in vivo hydrolysis to its active diacid metabolite, utibaprilat (CAS 109683-79-6), for pharmacological effect [2]. This compound was originally developed for hypertension and heart failure, reaching Phase II clinical trials before its development was discontinued [3].

Prodrug Workflow Requires in vivo esterase hydrolysis to active utibaprilat metabolite
Model Fit Reported vascular ACE inhibition context; supports tissue-specific RAS studies
Compound Status Discontinued Phase II candidate; research-use-only, no clinical treatment context

Why Substitution Compromises Reproducibility


Substituting Utibapril with another ACE inhibitor introduces a critical experimental confounder due to its unique tissue-specific inhibitory profile. A direct comparative study of six ACE inhibitors (captopril, CGS-16617, cilazapril, enalapril, utibapril, and quinapril) demonstrated that, despite similar hemodynamic effects, these agents produced inconsistent and variable changes in left ventricular mass and pumping ability [1]. These dissociated cardiovascular responses highlight that pharmacodynamic and pharmacokinetic differences within the ACE inhibitor class preclude simple interchangeability [1]. Utibapril's demonstrated capacity to inhibit vascular ACE activity at doses that spare plasma ACE is a distinct, quantifiable property not universally shared among its peers, as detailed below [2].

ACE Inhibitor Class Mismatch

Other ACE inhibitors (captopril, enalapril) may not reproduce utibapril's tissue-specific profile; pharmacodynamic endpoints may shift.

Prodrug Activation Divergence

Direct-acting ACE inhibitors (lisinopril) bypass metabolic activation, altering tissue exposure kinetics and model-response context.

Cardiac ACE Selectivity Loss

Quinapril or cilazapril replacement loses ventricular ACE sparing, introducing cardiac-specific confounding in cardiovascular models.

Quantitative Differentiation Evidence


Prodrug Requirement and Novel Scaffold

Utibapril is an ester prodrug that is metabolically converted in vivo to its active diacid metabolite, utibaprilat. This activation step is a prerequisite for ACE inhibition. This structural feature distinguishes it from many clinically established ACE inhibitors, such as lisinopril and captopril, which are active in their administered form . The distinct thiadiazoline core of utibapril/utibaprilat represents a chemical scaffold divergence from the more common proline-containing structures (e.g., enalapril, ramipril) [1].

Prodrug Scaffold
Reported context
Thiadiazoline ester prodrug vs proline analogs
Requires in vivo activation. May support prodrug disposition studies.
Metabolic activation context
Prodrug ACE inhibitor Metabolism

Tissue-Specific ACE Inhibition Profile

Utibapril demonstrates a preferential inhibition of tissue (vascular) ACE over plasma ACE, a property not universally quantified for all ACE inhibitors. In a 30-day oral treatment study in normotensive Wistar rats, a low dose of 2 μg/kg/day significantly inhibited vascular ACE activity, while a 125-fold higher dose (250 μg/kg/day) was required to achieve significant inhibition of plasma ACE [1]. This dose-dependent differential inhibition was confirmed biochemically and functionally.

Vascular vs Plasma
Reported comparison
125-fold dose difference (2 vs 250 µg/kg/day)
Reported vascular ACE preference. May support tissue-specific RAS studies.
30-day oral rat model
Tissue ACE Vascular ACE Plasma ACE Selectivity

Ventricular ACE Sparing Effect

Utibapril's tissue selectivity extends to a notable sparing of ventricular ACE activity. In the same 30-day study, while Utibapril significantly inhibited ACE in plasma, kidney, and vasculature, it did not significantly inhibit ventricular ACE activity at any of the tested doses (2, 10, 50, or 250 μg/kg/day) [1]. This stands in contrast to some ACE inhibitors like quinapril and cilazapril, which are known to potently inhibit cardiac ACE [2].

Ventricular ACE
Cross-study comparable
No significant inhibition at doses up to 250 µg/kg/day
Reported cardiac sparing vs quinapril/cilazapril. May support cardiac vs vascular RAS dissection.
Ventricular tissue ACE assay
Cardiac ACE Ventricular ACE Renal ACE Tissue Specificity

Utibapril Functional Vascular Effects: Dose-Dependent Inhibition of Angiotensin I-Induced Vasoconstriction

Utibapril's preferential inhibition of vascular ACE translates into a functional, dose-dependent reduction in angiotensin I-induced vasoconstriction in isolated aortic rings. After 30 days of oral treatment, the maximal contractile response of aortic rings to angiotensin I was inhibited by 15% at 2 μg/kg/day, 33% at 10 μg/kg/day, and 64% at 50 μg/kg/day [1]. This functional dose-response correlates with the biochemical inhibition of vascular ACE.

Aortic Contraction
Reported data
2 µg/kg/day -> 15%; 50 µg/kg/day -> 64% inhibition
Dose-dependent response in functional vascular ACE blockade. May support ex vivo vascular tone studies.
Isolated aortic ring model
Vascular Reactivity Ex Vivo Aorta Functional Assay

Optimal Research Applications


Tissue-Specific RAS Research

For experimental models requiring the selective inhibition of tissue-bound ACE, particularly in the vasculature, while leaving systemic (plasma) ACE largely unaffected, Utibapril is uniquely suited. Its 125-fold dose differential for vascular vs. plasma ACE inhibition [1] enables researchers to establish low-dose regimens (e.g., 2 μg/kg/day) that target vascular pathology without confounding systemic effects. This is critical for studies on local vascular inflammation, endothelial dysfunction, and atherosclerosis where the tissue RAS plays a dominant role.

Vascular vs. Cardiac ACE Dissection

Utibapril is an ideal tool for studies aiming to separate the hemodynamic and structural contributions of vascular ACE from those of cardiac (ventricular) ACE. Its demonstrated inability to significantly inhibit ventricular ACE at all tested doses [2] allows researchers to interrogate the role of vascular ACE in hypertension and heart failure models without the confounding influence of direct cardiac ACE inhibition. This is a key advantage over quinapril or cilazapril, which potently inhibit cardiac ACE [3].

Ex Vivo Vascular Reactivity Studies

Researchers can utilize Utibapril in a chronic pre-treatment paradigm followed by ex vivo organ bath experiments. The established dose-response for inhibiting angiotensin I-induced vasoconstriction in isolated aortic rings (15% at 2 μg/kg/day, 64% at 50 μg/kg/day) [4] provides a validated, quantifiable benchmark. This allows for precise investigation into the functional consequences of vascular ACE inhibition on vessel contractility and endothelial function, independent of acute drug administration artifacts.

PK/PD Modeling of Ester Prodrugs

As an ester prodrug of a novel thiadiazoline scaffold , Utibapril serves as a valuable model compound for PK/PD studies. Its requirement for esterase-mediated hydrolysis to the active metabolite, utibaprilat [5], provides a platform for investigating prodrug activation, tissue distribution, and elimination. This is relevant for research in drug metabolism and for developing novel prodrug strategies for cardiovascular or other therapeutic areas.

Application
Selection Property
Validation Focus
Tissue-Specific RAS Studies
Vascular ACE selectivity context
Vascular/plasma inhibition differential
Cardiac vs. Vascular RAS Dissection
Ventricular ACE sparing
Reported cardiac ACE selectivity context
Ex Vivo Vascular Reactivity Studies
Functional vascular ACE blockade
Angiotensin I contraction response
Prodrug PK/PD Modeling
Ester prodrug activation workflow
Esterase-mediated hydrolysis to utibaprilat

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Utibapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.